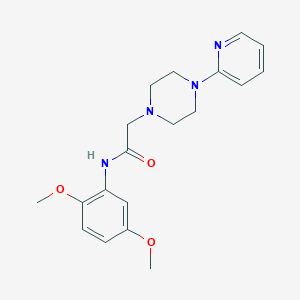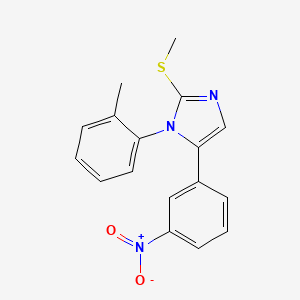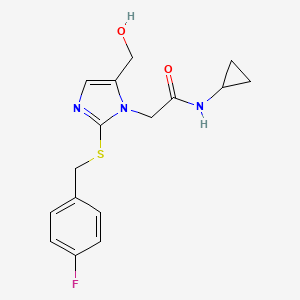
(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-2-(1-ethyl-1H-imidazol-2-yl)oxane-3-carboxylic acid hydrochloride, also known as EICO or 2R,3R-EICO, is a compound with potential applications in scientific research.
科学的研究の応用
Mercury Ion Partitioning
A study by Holbrey et al. (2003) explored the use of a bis-imidazolium cation, which is structurally related to the compound , in mercury ion partitioning from aqueous solutions. This research demonstrates the potential application of imidazole derivatives in environmental remediation, particularly in the extraction and separation of heavy metals like mercury from aqueous solutions (Holbrey et al., 2003).
Formation of N-Heterocyclic Carbenes
Liu et al. (2016) investigated 2-(Imidazolium-1-yl)phenolates, closely related to the compound , for their ability to form N-heterocyclic carbenes (NHCs) through tautomerization. NHCs have various applications in organic and inorganic chemistry, including as ligands in catalysis and in the synthesis of complex molecules (Liu et al., 2016).
Antimicrobial Activities
Sharma et al. (2004) synthesized compounds including 3-Oxo-2-(arylhydrazono)butyric acid ethyl ester, which has a structural resemblance to the compound . These compounds were evaluated for their antimicrobial activities, indicating the potential use of imidazole derivatives in the development of new antibacterial and antifungal agents (Sharma et al., 2004).
Synthesis of Schiff and Mannich Bases
Bekircan and Bektaş (2008) researched the synthesis of Schiff and Mannich bases using imidate hydrochlorides, which are chemically related to the compound . This research has implications in the synthesis of novel organic compounds, which could be useful in pharmaceuticals and materials science (Bekircan & Bektaş, 2008).
Catalysis in Organic Reactions
Grasa et al. (2003) studied the use of imidazol-2-ylidenes, a family of N-heterocyclic carbenes, as catalysts in transesterification and acylation reactions. This demonstrates the utility of imidazole derivatives in facilitating various organic synthesis reactions, enhancing reaction rates, and increasing yields (Grasa et al., 2003).
特性
IUPAC Name |
(2R,3R)-2-(1-ethylimidazol-2-yl)oxane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-2-13-6-5-12-10(13)9-8(11(14)15)4-3-7-16-9;/h5-6,8-9H,2-4,7H2,1H3,(H,14,15);1H/t8-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJPZLKDQDCXFK-VTLYIQCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCCO2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CCCO2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2655777.png)



![N~1~,N~4~-bis{4-[(dimethylamino)sulfonyl]phenyl}-1,4-diazepane-1,4-dicarboxamide](/img/structure/B2655786.png)

![3-{4-[(4-Ethylpiperazin-1-yl)sulfonyl]phenyl}propanoic acid](/img/structure/B2655790.png)

![Piperidin-1-yl-[4-[4-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone](/img/structure/B2655792.png)
![Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-](/img/structure/B2655793.png)


![4-benzyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2655796.png)
![6-Cyclopropyl-2-{1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2655797.png)